molecular formula C11H18N2O3 B2593064 N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2411271-39-9

N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2593064
CAS No.: 2411271-39-9
M. Wt: 226.276
InChI Key: QJACHPMZCZYUKQ-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is a compound that features a piperidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the oxoethyl group:

    Final assembly: The final step involves the coupling of the piperidine derivative with N-methylprop-2-enamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: The oxo group can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological macromolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can be compared with other piperidine derivatives, such as:

    4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring, used in various synthetic applications.

    N-(piperidine-4-yl) benzamide: A compound with similar structural features, used in cancer research.

    Loperamide: A well-known piperidine derivative used as an antidiarrheal agent.

These compounds share the piperidine ring but differ in their functional groups and specific applications, highlighting the versatility and importance of the piperidine scaffold in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-10(15)12(2)8-11(16)13-6-4-9(14)5-7-13/h3,9,14H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACHPMZCZYUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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